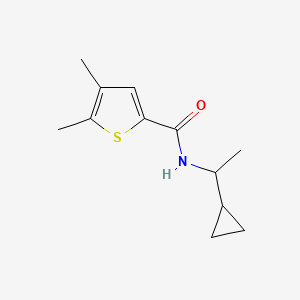
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMePyC and is a derivative of pyrrolidine. FMePyC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of FMePyC is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. FMePyC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMePyC has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
FMePyC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMePyC has also been found to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMePyC in laboratory experiments is its relative ease of synthesis. FMePyC can be synthesized using standard laboratory equipment and techniques. Another advantage of using FMePyC is its low toxicity, making it a safe compound to use in laboratory experiments.
One limitation of using FMePyC in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how FMePyC works at the molecular level. Another limitation of using FMePyC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on FMePyC. One area of research is the development of FMePyC derivatives with improved solubility and potency. Another area of research is the identification of the molecular targets of FMePyC and the elucidation of its mechanism of action. Additionally, further research is needed to determine the efficacy of FMePyC in animal models of disease and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of FMePyC involves the reaction of furan-2-carboxaldehyde with 1-methylsulfonylpyrrolidine-2-carboxylic acid. The resulting compound is then purified using chromatography techniques to yield FMePyC. The synthesis of FMePyC is a relatively straightforward process and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
FMePyC has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make FMePyC a promising candidate for further research in the field of medicine. FMePyC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-18(15,16)13-6-2-5-10(13)11(14)12-8-9-4-3-7-17-9/h3-4,7,10H,2,5-6,8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHVKMRDUUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)





![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)


